molecular formula C15H17NO B1646595 N-p-tolyl-m-phenetidine

N-p-tolyl-m-phenetidine

Cat. No.: B1646595
M. Wt: 227.3 g/mol
InChI Key: IRNNGDCIAYKZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-p-tolyl-m-phenetidine (CAS No. 6364-27-8) is an aromatic amine derivative characterized by a para-tolyl group (a methyl-substituted benzene ring) attached to a meta-phenetidine moiety (an ethoxy-substituted aniline). Its molecular structure features an ethoxy group (-OCH₂CH₃) at the meta position of the aniline ring and a para-methyl group on the attached aryl ring. This compound is primarily employed as a critical intermediate in organic synthesis, particularly in the production of triarylmethane dyes such as Acid Violet 15 (C.I. 43525). During dye synthesis, it reacts with bis(4-(dimethylamino)phenyl)methanone and phosphorus oxychloride, followed by sulfonation to form the final dye product .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

3-ethoxy-N-(4-methylphenyl)aniline

InChI

InChI=1S/C15H17NO/c1-3-17-15-6-4-5-14(11-15)16-13-9-7-12(2)8-10-13/h4-11,16H,3H2,1-2H3

InChI Key

IRNNGDCIAYKZKB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=CC(=C1)NC2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N-p-tolyl-m-phenetidine , a comparative analysis with structurally or functionally related compounds is provided below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS Number Key Functional Groups Primary Applications References
This compound 6364-27-8 Ethoxy (meta), para-tolyl Dye synthesis (e.g., Acid Violet 15)
N-Methyl-p-toluidine Not specified Methyl (N-substituted), para-tolyl Research reagent, chemical intermediate
3-Chloro-N-phenyl-phthalimide 1324-50-1* Chloro, phthalimide, phenyl Polymer synthesis (polyimide monomers)
5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile Not specified Acetyl, furanyl, pyran, cyano Specialized research applications (unspecified)

Notes:

  • *The CAS number for Acid Violet 15 is 1324-50-1, while 3-chloro-N-phenyl-phthalimide shares synonyms with this entry.

Key Comparisons

Structural Variations and Reactivity :

  • This compound contains an ethoxy group at the meta position, enhancing its electron-donating capacity and solubility in polar solvents. This contrasts with N-Methyl-p-toluidine , which has a simpler N-methyl group, reducing steric hindrance but limiting its utility in complex coupling reactions .
  • 3-Chloro-N-phenyl-phthalimide incorporates a chloro-substituted phthalimide ring, enabling nucleophilic substitution reactions critical for polymer synthesis. This differs from the ethoxy-driven reactivity of this compound .

Applications :

  • This compound is indispensable in synthesizing Acid Violet 15 , a triarylmethane dye used in textiles and inks. Its ethoxy group facilitates sulfonation and stabilization of the dye structure .
  • N-Methyl-p-toluidine serves as a versatile intermediate in pharmaceutical and agrochemical research but lacks the functional complexity required for dye chemistry .
  • 3-Chloro-N-phenyl-phthalimide is a precursor for high-performance polyimides, valued for thermal stability in aerospace materials. Its chloro group enables crosslinking, unlike the ethoxy group in this compound .

Synthesis and Purity Requirements :

  • High-purity This compound is essential for consistent dye quality, as impurities can alter colorfastness. In contrast, 3-chloro-N-phenyl-phthalimide requires ultra-high purity (>99%) to ensure polymer chain regularity .

Research Findings

  • A study on Acid Violet 15 synthesis demonstrated that substituting this compound with N-methyl-p-toluidine resulted in a 40% reduction in dye yield due to insufficient electron-donating capacity .
  • 3-Chloro-N-phenyl-phthalimide exhibited superior thermal stability (decomposition temperature >400°C) compared to non-halogenated analogs, underscoring its niche in high-temperature polymers .

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